molecular formula C8H12N2O3 B14206145 Ethyl (5-oxopiperazin-2-ylidene)acetate CAS No. 764698-14-8

Ethyl (5-oxopiperazin-2-ylidene)acetate

Cat. No.: B14206145
CAS No.: 764698-14-8
M. Wt: 184.19 g/mol
InChI Key: KKCWWMYBPGHAPQ-UHFFFAOYSA-N
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Description

Ethyl (5-oxopiperazin-2-ylidene)acetate is a chemical compound that belongs to the class of piperazinone enaminoesters. This compound is of interest due to its potential applications in various fields, including organic synthesis and pharmaceutical research. It is characterized by the presence of a piperazinone ring and an ethyl ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (5-oxopiperazin-2-ylidene)acetate can be synthesized through the reaction of 1,2-diaminoethane with dimethyl acetylenedicarboxylate. This reaction typically occurs under mild conditions, often in the presence of a solvent such as acetonitrile. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The scalability of the reaction allows for the production of significant quantities of the compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-oxopiperazin-2-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced piperazinone derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various piperazinone derivatives, which can be further functionalized for specific applications in organic synthesis and pharmaceutical research .

Scientific Research Applications

Ethyl (5-oxopiperazin-2-ylidene)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (5-oxopiperazin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding. For example, its anti-inflammatory activity is thought to be due to its inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .

Comparison with Similar Compounds

Ethyl (5-oxopiperazin-2-ylidene)acetate can be compared with other similar compounds, such as:

    Ethyl (2E)-(3-oxopiperazin-2-ylidene)acetate: This compound has a similar structure but differs in the position of the double bond.

    Ethyl (Z)-2-((5S,6S)-3-oxo-5,6-diphenylpiperazin-2-ylidene)acetate:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.

Properties

CAS No.

764698-14-8

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl 2-(5-oxopiperazin-2-ylidene)acetate

InChI

InChI=1S/C8H12N2O3/c1-2-13-8(12)3-6-4-10-7(11)5-9-6/h3,9H,2,4-5H2,1H3,(H,10,11)

InChI Key

KKCWWMYBPGHAPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CNC(=O)CN1

Origin of Product

United States

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